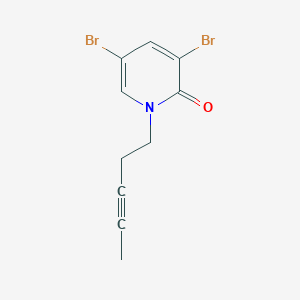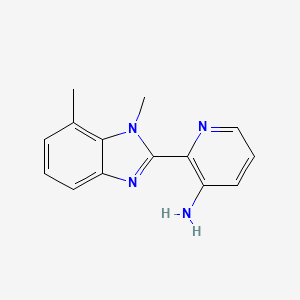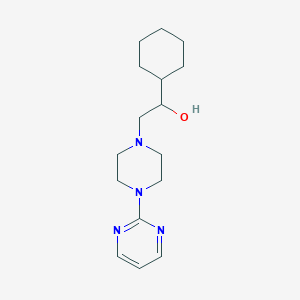
3,5-Dibromo-1-pent-3-ynylpyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-1-pent-3-ynylpyridin-2-one is an organic compound characterized by the presence of bromine atoms at the 3rd and 5th positions of a pyridin-2-one ring, with a pent-3-ynyl substituent at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-pent-3-ynylpyridin-2-one typically involves the bromination of a pyridin-2-one precursor followed by the introduction of the pent-3-ynyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions. The subsequent alkylation with a pent-3-ynyl halide can be facilitated by a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The bromine atoms in this compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atoms.
Oxidation and Reduction: The compound can participate in oxidation reactions, potentially forming oxo derivatives. Reduction reactions can also be performed to modify the alkyne group.
Coupling Reactions: The presence of the alkyne group allows for coupling reactions such as the Sonogashira coupling, where the alkyne is coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and copper iodide in solvents like tetrahydrofuran (THF).
Major Products:
Substitution Products: Amino or thio derivatives of the original compound.
Oxidation Products: Oxo derivatives with modified functional groups.
Reduction Products: Reduced alkyne derivatives.
Coupling Products: Aryl or vinyl-substituted derivatives.
Applications De Recherche Scientifique
3,5-Dibromo-1-pent-3-ynylpyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or ligand in the study of biological systems, helping to elucidate molecular interactions and pathways.
Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-1-pent-3-ynylpyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atoms and the alkyne group can facilitate interactions with nucleophilic or electrophilic sites on the target molecules, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
3,5-Dibromo-1-methylpyridin-2-one: Similar in structure but with a methyl group instead of a pent-3-ynyl group.
3,5-Dibromo-2-hydroxypyridine: Lacks the alkyne group, which affects its reactivity and applications.
3,5-Dibromo-1-phenylpyridin-2-one:
Uniqueness: 3,5-Dibromo-1-pent-3-ynylpyridin-2-one is unique due to the presence of both bromine atoms and an alkyne group, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
3,5-dibromo-1-pent-3-ynylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO/c1-2-3-4-5-13-7-8(11)6-9(12)10(13)14/h6-7H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHFSKXHMTYRTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCN1C=C(C=C(C1=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile](/img/structure/B6632056.png)
![3-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]-4-methylpentan-1-ol](/img/structure/B6632065.png)
![4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid](/img/structure/B6632069.png)
![2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide](/img/structure/B6632085.png)
![4-Methyl-2-[[(2-methylpyrazol-3-yl)sulfonylamino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6632092.png)
![2-[1-[(2-Methylpyrazol-3-yl)sulfonylamino]cyclohexyl]acetic acid](/img/structure/B6632096.png)
![2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid](/img/structure/B6632098.png)

![2-[1-(2-Methylpyrazol-3-yl)sulfonyl-2,3-dihydroindol-3-yl]ethanamine](/img/structure/B6632112.png)
![1-[2-[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6632120.png)
![2-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyridin-3-amine](/img/structure/B6632126.png)

![2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6632139.png)

